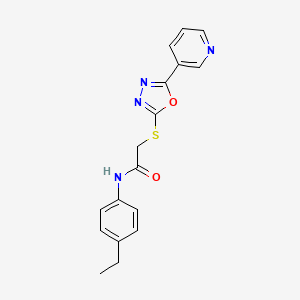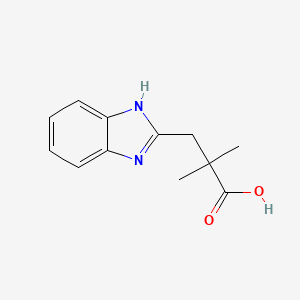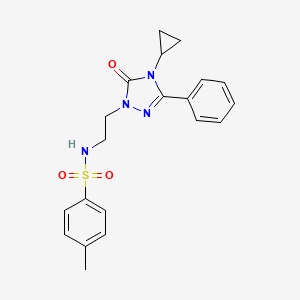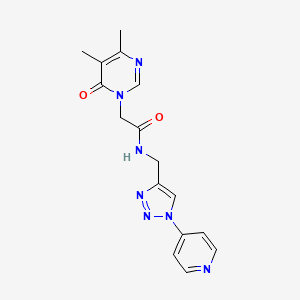
4-(4-Dimethylamino-benzylidene)-2-p-tolyl-4H-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Dimethylamino-benzylidene)-2-p-tolyl-4H-oxazol-5-one” is a complex organic molecule. It is related to the family of benzaldehydes, specifically, it is a derivative of 4-dimethylaminobenzaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been studied using catalysts based on silver nanoparticles. The catalysts used in these studies were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The reaction does not work using a ketone as the starting molecule whatever the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C9H11NO . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The spectral data of the compound was analyzed using NMR. The compound was found to be a red solid with a melting point of 130–131 C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 149.1897 . It has been found to have strong fluorescence with quantum yield in methanol solution . The compound also shows intra-molecular charge-transfer (ICT) excited state absorption .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
4-Substituted benzylidene-2-phenyl oxazol-5-ones, including variants with dimethylamino groups, have been synthesized and studied for their nonlinear optical properties using Z-scan techniques. This research indicates their potential in photonics and electronics due to their large nonlinearity, originating from extensively delocalized π-electron distribution (Murthy et al., 2010).
Crystal Structure and Conformational Analysis
The molecular and crystal structure of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one has been determined using single crystal X-ray diffraction. This study provides insights into its conformational flexibility and potential for application in material science (Sevinçek et al., 2011).
Synthesis of 1,4-Dihydropyridine Derivatives
Research on the synthesis of 4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one indicates its role in the synthesis of 1,4-dihydropyridine derivatives, showcasing its utility in organic synthesis and pharmaceutical research (Stanovnik et al., 2002).
Antioxidant Properties
Studies have synthesized and evaluated oxazole-5(4H)-one derivatives for their antioxidant properties, highlighting their potential in developing therapeutic agents (Kuş et al., 2017).
Solvatochromic Behaviour
Research on 4-arylidene-5(4H)-oxazolone azo dyes, synthesized from derivatives including 4-(dimethylamino) benzylidene, has explored their solvatochromic behavior in various solvents, contributing to the field of dye chemistry (Fozooni et al., 2008).
Antimicrobial Activity
Novel compounds synthesized from 4-(4-(dimethylamino)benzylidene)-2-phenyloxazole-5(4H)-one have been screened for antimicrobial activity, indicating their potential in the development of new antibacterial agents (Sadula et al., 2014).
Anticorrosive Effects
Derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole have been evaluated for their anticorrosive effects on stainless steel, demonstrating the chemical's relevance in industrial applications (Nandini et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-8-15(9-5-13)18-20-17(19(22)23-18)12-14-6-10-16(11-7-14)21(2)3/h4-12H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYANXFRLWWXKU-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2529686.png)



![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)
![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
